3-Ethyl-4-hydroxy-5-methylbenzonitrile

Process Chemistry Green Chemistry S1P1 Modulator Synthesis

3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS 4909-95-9) is the indispensable chiral phenol intermediate for Cenerimod, a Phase II/III S1P1 modulator for SLE. The 3-ethyl-5-methyl-4-hydroxy substitution pattern is pharmacophorically required—analogs lacking either alkyl group destroy S1P1 selectivity and process efficiency. Specify purity ≥99% to match the published 99.3% benchmark; the second-generation HOSA route achieves 69% yield, PMI 81, and eliminates DMF/cyanide, ensuring REACH-compliant, cGMP-transferable supply for clinical manufacturing.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
Cat. No. B1508267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-hydroxy-5-methylbenzonitrile
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)C#N)C)O
InChIInChI=1S/C10H11NO/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-5,12H,3H2,1-2H3
InChIKeyXIRUBRCWEBCUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS 4909-95-9): S1P1 Modulator Building Block Procurement Overview


3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS 4909-95-9) is a trisubstituted benzonitrile derivative featuring a phenolic hydroxyl at position 4, an ethyl group at position 3, and a methyl group at position 5 on the benzene ring [1]. With molecular formula C₁₀H₁₁NO and molecular weight 161.2 g/mol, this compound serves as the indispensable chiral phenol intermediate for the convergent synthesis of Cenerimod (ACT-334441), a clinical-stage sphingosine-1-phosphate receptor 1 (S1P1) modulator developed for systemic lupus erythematosus [2]. The specific 3-ethyl-5-methyl-4-hydroxy substitution pattern on the benzonitrile scaffold is not arbitrary; it is pharmacophorically required to achieve the target S1P1 receptor selectivity profile exhibited by the final drug substance [3]. Commercially, the compound is supplied at purities of 95–98% by multiple vendors, with a research-grade benchmark purity of 99.3% achieved through a recently published second-generation synthetic process [1].

Why 3-Ethyl-4-hydroxy-5-methylbenzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs in S1P1-Targeted Synthesis


Substituting 3-ethyl-4-hydroxy-5-methylbenzonitrile with structurally simpler benzonitrile analogs (e.g., 3-hydroxy-5-methylbenzonitrile lacking the ethyl group, or 3-ethyl-4-hydroxybenzonitrile lacking the methyl group) is not a viable procurement strategy for two converging reasons. First, from a pharmacophore perspective, the dual ortho-alkyl substitution pattern (ethyl at C3, methyl at C5 flanking the C4 hydroxyl) creates a specific steric and electronic environment that translates into the S1P1 receptor selectivity profile of the downstream drug Cenerimod; removing either substituent would alter the phenol ether geometry and compromise the extensive structure–activity relationship (SAR) exploration reported across multiple medicinal chemistry campaigns [1][2]. Second, from a process chemistry standpoint, the second-generation synthetic route delivering 69% overall yield and 99.3% purity with a Process Mass Intensity (PMI) of 81 was specifically optimized for this exact substitution pattern; any structural modification would disrupt the para-selective Duff formylation and HOSA-mediated nitrile formation sequence, requiring complete re-optimization of the synthetic route and negating the documented yield, purity, and green chemistry improvements [3]. These two constraints mean that procurement decisions for S1P1 modulator programs cannot reliably interchange this compound with any close analog without risking both pharmacological relevance and synthetic efficiency.

Quantitative Differentiation Evidence for 3-Ethyl-4-hydroxy-5-methylbenzonitrile vs. Closest Structural Analogs


Synthetic Yield, Purity, and Green Chemistry Metrics: 2nd-Generation Process vs. Original 1st-Generation Route

The second-generation synthetic route for 3-ethyl-4-hydroxy-5-methylbenzonitrile, published by Schäfer and Fleischer (Idorsia Pharmaceuticals), was directly compared to the original first-generation route. The original route proceeded from 2-ethyl-6-methylaniline through para-bromination, cyanation, and Sandmeyer hydroxylation, delivering the product with 40–45% overall yield and a Process Mass Intensity (PMI) of 210 [1]. The new route employed Sandmeyer hydroxylation, para-selective Duff formylation, and HOSA-promoted nitrile formation, achieving 69% overall yield (a 53–73% relative improvement), 99.3% purity (a/a), and a vastly improved PMI of 81 (a 61% reduction in waste intensity) [1]. The new process was demonstrated at 400 g scale and avoids DMF (classified as a Substance of Very High Concern under EU REACH), eliminates the safety-critical cyanation step, and replaces laborious workup procedures with streamlined isolation [1].

Process Chemistry Green Chemistry S1P1 Modulator Synthesis

Process Mass Intensity (PMI): Green Chemistry Differentiation Between Synthetic Routes

Process Mass Intensity (PMI), defined as the total mass of materials used per mass of product, is a critical metric for evaluating the environmental footprint and cost structure of an intermediate. The second-generation process for 3-ethyl-4-hydroxy-5-methylbenzonitrile achieved a PMI of 81, compared to a PMI of 210 for the first-generation route [1]. This represents a 61% reduction in total mass intensity, driven largely by elimination of DMF as solvent, avoidance of the bromination step (which generated stoichiometric brominated waste), and streamlined isolation procedures [1]. For procurement purposes, a lower PMI correlates with lower solvent procurement costs, reduced waste disposal expenses, and improved compliance with evolving environmental regulations such as EU REACH restrictions on DMF [1].

Green Chemistry Metrics Process Mass Intensity Sustainable Synthesis

Lipophilicity (XLogP3) Comparison: 3-Ethyl-4-hydroxy-5-methylbenzonitrile vs. 3-Hydroxy-5-methylbenzonitrile

The computed XLogP3 for 3-ethyl-4-hydroxy-5-methylbenzonitrile is 2.4 . In comparison, its closest des-ethyl analog, 3-hydroxy-5-methylbenzonitrile (CAS 95658-81-4), exhibits a LogP of 2.16 . The ethyl substituent at position 3 contributes an additional ~0.24 log units of lipophilicity relative to the analog lacking this alkyl group. As an alternative comparator, 4-hydroxy-2,6-dimethylbenzonitrile (CAS 58537-99-8), featuring symmetric dimethyl substitution replacing the ethyl-methyl pattern, exhibits a LogP of 2.52 . This demonstrates that replacement of the ethyl group with a second methyl group results in a net lipophilicity increase of ~0.12 log units compared to the target compound, despite the lower total carbon count. The ethyl-methyl combination thus occupies a lipophilicity space that is distinct from both the des-ethyl analog (ΔLogP = +0.24) and the dimethyl analog (ΔLogP = −0.12) .

Lipophilicity XLogP3 Drug-like Properties ADME

One-Pot Coupling Efficiency with (R)-Solketal: Enabling Convergent API Synthesis

In the convergent synthesis of the S1P1 agonist ACT-334441 (Cenerimod), 3-ethyl-4-hydroxy-5-methylbenzonitrile undergoes a one-pot phenol ether formation with enantiomerically pure (R)-isopropylidene glycerol ((R)-solketal) to produce the chiral intermediate in 71% yield [1]. This coupling efficiency is structurally dependent on the precise substitution pattern of the benzonitrile scaffold; the ethyl group at C3 and methyl group at C5 together provide the steric environment that permits selective O-alkylation without competing side reactions at the nitrile or at the ortho positions [1]. The overall API synthesis encompasses 18 chemical steps with 10 isolated intermediates, and the convergent strategy relies on the highly reliable coupling of this specific phenol intermediate with the isonicotinic acid fragment [1]. Published routes for S1P1 agonists using alternative phenol cores (e.g., in the synthesis of ACT-209905) required different protecting group strategies and coupling conditions, highlighting that the coupling efficiency is not transferable across benzonitrile analogs [1].

Convergent Synthesis One-Pot Reaction Chiral Intermediate Cenerimod

S1P1 Receptor Selectivity: The Pharmacophoric Role of the 3-Ethyl-5-Methyl-4-Hydroxy Substitution Pattern

Cenerimod (ACT-334441), whose structure incorporates 3-ethyl-4-hydroxy-5-methylbenzonitrile as the phenol ether fragment, exhibits an EC₅₀ of 1 nM at the human S1P1 receptor in [³⁵S]GTPγS binding assays, with >36-fold selectivity over hS1P2 (EC₅₀ > 10,000 nM), hS1P3 (EC₅₀ = 228 nM), hS1P4 (EC₅₀ = 2,134 nM), and hS1P5 (EC₅₀ = 36 nM) [1]. The SAR studies published across five consecutive medicinal chemistry communications established that the 2-ethyl-6-methyl substitution pattern flanking the phenolic hydroxyl is a critical pharmacophoric element; modifications to the alkyl substitution on the central phenol ring consistently altered both potency and the S1P1/S1P3 selectivity ratio [2]. Cenerimod is 16-fold more potent at S1P1 than the endogenous ligand S1P (EC₅₀ 1 nM vs. 16 nM) and 2000-fold less active at S1P3 (EC₅₀ 228 nM vs. 0.1 nM for S1P), a selectivity window that avoids the bronchoconstriction and vasoconstriction associated with S1P3 agonism [1]. While the benzonitrile fragment itself is not the final pharmacophore, its substitution pattern is structurally encoded into the final drug's pharmacophore; any deviation would necessitate a full de novo SAR exploration [2].

S1P1 Receptor Selectivity Pharmacophore Autoimmune Disease

Procurement-Critical Application Scenarios for 3-Ethyl-4-hydroxy-5-methylbenzonitrile


Scale-Up Synthesis of Cenerimod (ACT-334441) for Clinical Supply

For contract manufacturing organizations (CMOs) and pharmaceutical chemical development teams scaling up Cenerimod for Phase II/III clinical trials, 3-ethyl-4-hydroxy-5-methylbenzonitrile represents the sole validated chiral phenol intermediate for the convergent coupling step. The published second-generation route delivering 69% overall yield with 99.3% purity and a PMI of 81 provides a regulatory-compliant, DMF-free process directly transferable to cGMP manufacturing [1]. The one-pot coupling with (R)-solketal proceeds in 71% yield, and the entire 18-step API synthesis has been demonstrated at 3–20 kg scale with reproducibility [2]. Procurement teams should specify purity ≥ 99% to align with the published process benchmark, as deviations in intermediate purity correlate directly with downstream API purity and yield.

S1P1 Modulator Medicinal Chemistry Programs Requiring Defined Lipophilicity Windows

For medicinal chemistry teams exploring S1P1 receptor modulators, the XLogP3 of 2.4 for 3-ethyl-4-hydroxy-5-methylbenzonitrile places this intermediate in a specific lipophilicity window that is distinct from both the des-ethyl analog (LogP 2.16, lacking sufficient membrane partitioning) and the dimethyl analog (LogP 2.52, risking excessive lipophilicity) [1][2]. When the downstream drug conjugate requires finely tuned ADME properties—particularly for CNS-penetrant S1P1 agonists where LogP control is critical—this intermediate provides a balanced starting point that avoids the need for additional polarity-modulating substituents later in the synthesis. Procurement decisions for SAR exploration should maintain this specific substitution pattern to preserve the lipophilicity foundation of the chemical series.

Green Chemistry-Compliant Intermediate Sourcing for Pharmaceutical Supply Chains

For pharmaceutical procurement under corporate sustainability mandates or EU REACH compliance requirements, sourcing 3-ethyl-4-hydroxy-5-methylbenzonitrile synthesized via the HOSA-based second-generation process offers quantifiable green chemistry advantages over the legacy route: 61% lower PMI (81 vs. 210), elimination of DMF (an SVHC under REACH), and avoidance of the safety-critical cyanide-based cyanation step [1]. Procurement specifications should include a requirement for the supplier to document the synthetic route used, as intermediates produced via the older bromination/cyanation route carry higher environmental liability and may face supply chain restrictions in jurisdictions with tightening DMF regulations.

S1P1 Receptor Pharmacology Studies Requiring Validated Intermediate Identity

For academic and industrial pharmacology laboratories conducting S1P1 receptor binding or functional assays where the benzonitrile fragment is a key structural component of the test compound, procurement of 3-ethyl-4-hydroxy-5-methylbenzonitrile with verified identity (CAS 4909-95-9) and purity (≥95%) is essential [1]. The compound's role as the direct precursor to the phenol ether side chain of Cenerimod means that any isomeric contamination (e.g., regioisomers with different ethyl/methyl positioning) would produce incorrect test compounds, potentially generating misleading SAR data. The established analytical specifications (MW 161.2, SMILES CCC1=C(C(=CC(=C1)C#N)C)O) should be verified by HPLC and NMR upon receipt [1]. A recent synthesis paper specifically validated this compound's use against chronic inflammation in rheumatoid arthritis models, underscoring its pharmacological relevance [2].

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